molecular formula C19H20N4O3 B2640451 N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895648-51-8

N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2640451
CAS No.: 895648-51-8
M. Wt: 352.394
InChI Key: UYKUBWWHEAGKGR-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 2-methoxy-5-methylphenyl azide can react with 3-methoxyphenylacetylene under copper(I) catalysis to form the triazole ring.

    Carboxamide Formation: The triazole intermediate can then be reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methoxy groups on the aromatic rings can undergo oxidation to form corresponding phenols.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential use as a pharmacophore in drug design due to its triazole core, which is known for antimicrobial, antifungal, and anticancer activities.
  • Investigated for its ability to inhibit specific enzymes or receptors.

Industry:

  • Potential applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological macromolecules. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities.

    Methoxyphenyl Derivatives: Compounds with methoxy groups on aromatic rings, known for their diverse pharmacological properties.

Uniqueness:

  • The combination of the triazole ring with methoxy and methyl substituents provides a unique structural framework that can be fine-tuned for specific applications.
  • The presence of both electron-donating (methoxy) and electron-withdrawing (carboxamide) groups can influence the compound’s reactivity and binding properties.

This detailed overview provides a comprehensive understanding of N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-8-9-17(26-4)16(10-12)20-19(24)18-13(2)23(22-21-18)14-6-5-7-15(11-14)25-3/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKUBWWHEAGKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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